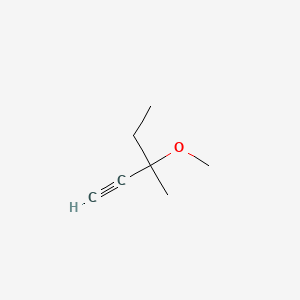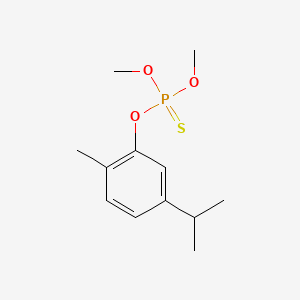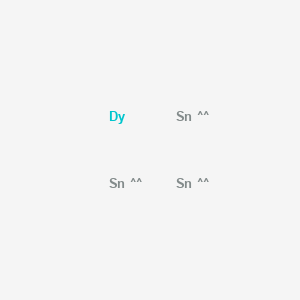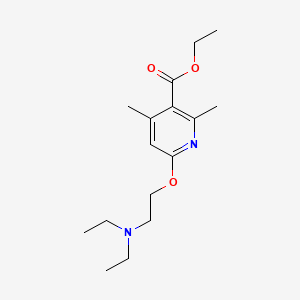
3-Methoxy-3-methyl-1-pentyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-methyl-1-pentyne is an organic compound with the molecular formula C7H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the first carbon of the pentyne chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.
Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-pentyne: Lacks the methoxy group, resulting in different reactivity and properties.
3-Methoxy-1-pentyne: Similar structure but with the methoxy group attached to a different carbon.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a triple bond, leading to different chemical behavior.
Uniqueness
3-Methoxy-3-methyl-1-pentyne is unique due to the presence of both a methoxy group and a triple bond in its structure
Eigenschaften
CAS-Nummer |
22802-35-3 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-methoxy-3-methylpent-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |
InChI-Schlüssel |
ADNAPRCXSGMYRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)









![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


